

Application Note: Determining Nitinol Transformation Temperatures using Differential Scanning Calorimetry (DSC)

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Compound of Interest

Compound Name: Nitinol

Cat. No.: B1230138

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Introduction

Nitinol, a nearly equiatomic alloy of nickel and titanium, is a prominent shape memory alloy (SMA) utilized in a wide array of applications, particularly in the medical device industry for products like stents and orthodontic wires. Its unique shape memory and superelastic properties are governed by a reversible, thermoelastic martensitic phase transformation between a high-temperature austenite phase (B2 cubic structure) and a low-temperature martensite phase (B19' monoclinic structure).[1] In some cases, an intermediate rhombohedral phase (R-phase) may also be present.[2]

The specific temperatures at which these phase transformations occur are critical to the performance of **Nitinol** components. Differential Scanning Calorimetry (DSC) is the most direct and accurate method for quantitatively determining these transformation temperatures and the associated enthalpy changes.[1] This application note provides a detailed protocol for characterizing the transformation temperatures of **Nitinol** alloys by DSC, primarily based on the ASTM F2004 standard.[2][3][4]

Principle of DSC for Nitinol Analysis

DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[1] Phase transformations in **Nitinol** are first-order transitions associated with a latent heat.[2]

- On heating, the transformation from martensite to austenite is endothermic (absorbs heat), resulting in a negative peak on the DSC thermogram.
- On cooling, the transformation from austenite to martensite is exothermic (releases heat), resulting in a positive peak on the DSC thermogram.

By analyzing these peaks, the start, peak, and finish temperatures for each transformation can be determined.

Key Transformation Temperatures

The primary transformation temperatures determined by DSC are summarized in the table below. These values are crucial for understanding and predicting the material's behavior at different temperatures.

Symbol	Name	Description
As	Austenite Start	The temperature at which the transformation from martensite (or R-phase) to austenite begins during heating.
Ap	Austenite Peak	The temperature of the maximum rate of transformation to the austenite phase during heating.
Af	Austenite Finish	The temperature at which the transformation to the austenite phase is complete during heating.
Ms	Martensite Start	The temperature at which the transformation from austenite to martensite begins during cooling.
Mp	Martensite Peak	The temperature of the maximum rate of transformation to the martensite phase during cooling.
Mf	Martensite Finish	The temperature at which the transformation to the martensite phase is complete during cooling.
Rs	R-phase Start	The temperature at which the transformation from austenite to the R-phase begins during cooling.
Rp	R-phase Peak	The temperature of the maximum rate of

transformation to the R-phase during cooling.

Rf

R-phase Finish

The temperature at which the transformation to the R-phase is complete during cooling.

ΔH

Enthalpy of Transformation

The heat absorbed or released during the phase transformation, calculated from the area under the DSC peak.
[5]

Hysteresis

Thermal Hysteresis

The difference between the heating and cooling transformation temperatures (e.g., $A_p - M_p$). For binary Nitinol, this is typically 25-50°C.[2]

Experimental Protocol

This protocol is based on the ASTM F2004 standard test method for determining the transformation temperatures of Nickel-Titanium alloys by thermal analysis.[2][3][4]

Sample Preparation

- **Sample Sourcing:** Excise a sample from the **Nitinol** material of interest. The sample size should be between 10 mg and 45 mg.[5][6][7]
- **Sample Geometry:** Cut the sample to maximize the surface contact with the bottom of the DSC pan. For wires, this may involve cutting small, flat segments.[1][5]
- **Cleaning:** Thoroughly clean the sample to remove any contaminants like cutting fluids or surface oxides. If significant oxidation occurred during prior heat treatment, the oxide layer should be removed by grinding, polishing, or etching, taking care to avoid cold-working the sample.[7]

- **Heat Treatment (Annealing):** To ensure a consistent thermal history, anneal the sample at 800-850°C for 15-60 minutes in an inert atmosphere (e.g., argon) or vacuum, followed by a rapid quench (e.g., in water).[7][8] This step homogenizes the sample and dissolves precipitate phases.
- **Encapsulation:** Place the prepared sample into a standard aluminum DSC pan and hermetically seal it. Ensure the sample sits flat at the bottom of the pan.[2] An empty, sealed pan will be used as the reference.

DSC Instrument Setup and Calibration

- **Instrument:** Utilize a calibrated Differential Scanning Calorimeter equipped with a cooling system capable of reaching the required low temperatures (e.g., a refrigerated cooling system or liquid nitrogen).
- **Purge Gas:** Use an inert purge gas, such as dry nitrogen, to prevent condensation and oxidation in the DSC cell.[5]
- **Calibration:** Calibrate the instrument for temperature and enthalpy using certified standards (e.g., Indium) across the temperature range of interest.

Thermal Program

- **Initial Cycle:** It is recommended to run an initial thermal cycle that is not used for data analysis. This cycle serves to erase any prior thermal history of the sample.[3]
- **Heating/Cooling Rate:** A standard heating and cooling rate of 10°C/min is recommended by ASTM F2004.[2][3][9] While the transformation is largely rate-independent, using a consistent rate is crucial for reproducibility.[2]
- **Temperature Range:** The temperature range should be wide enough to encompass the entire transformation. A typical program involves:
 - Heating the sample to a temperature at least 30°C above the Austenite Finish (Af) temperature.[7]
 - Holding isothermally for a few minutes to ensure thermal equilibrium.

- Cooling the sample to a temperature at least 30°C below the Martensite Finish (Mf) temperature.[7]
- Holding isothermally to establish a stable baseline.
- Heating the sample back to the starting temperature above Af.
- Data Acquisition: Record the heat flow signal as a function of temperature during the second cooling and heating cycle.[3] A third cycle can be run to validate the reproducibility of the data.[3]

Data Analysis

- Baseline Construction: Establish a baseline by extrapolating the linear portions of the DSC curve before and after the transformation peak.
- Determine Transformation Temperatures: The start, peak, and finish temperatures (As, Ap, Af, Ms, Mp, Mf, etc.) are determined using the tangent method on the recorded DSC curve, as illustrated in many thermal analysis software packages.[1]
- Calculate Enthalpy (ΔH): The enthalpy of transformation is calculated by integrating the area of the peak relative to the constructed baseline.

Data Presentation

The quantitative data obtained from the DSC analysis should be summarized in a clear and structured table for easy comparison and interpretation.

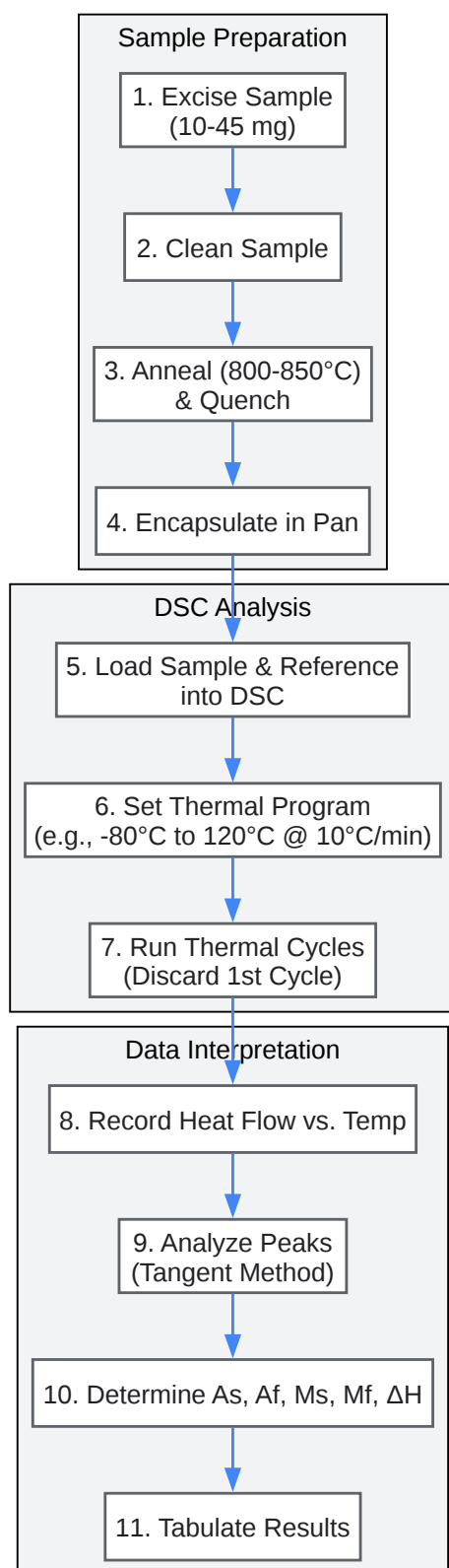
Table 1: Example DSC Results for a Superelastic **Nitinol** Sample

Parameter	Heating Cycle (°C)	Cooling Cycle (°C)
Start Temperature	As = 15.2	Ms = -5.8
Peak Temperature	Ap = 28.5	Mp = -18.3
Finish Temperature	Af = 35.1	Mf = -30.4
Enthalpy (ΔH)	24.8 J/g	-25.1 J/g
Hysteresis (Ap - Mp)	{46.8°C}	

Note: The presence of an R-phase would result in additional peaks, particularly on the cooling curve, which would require separate analysis.

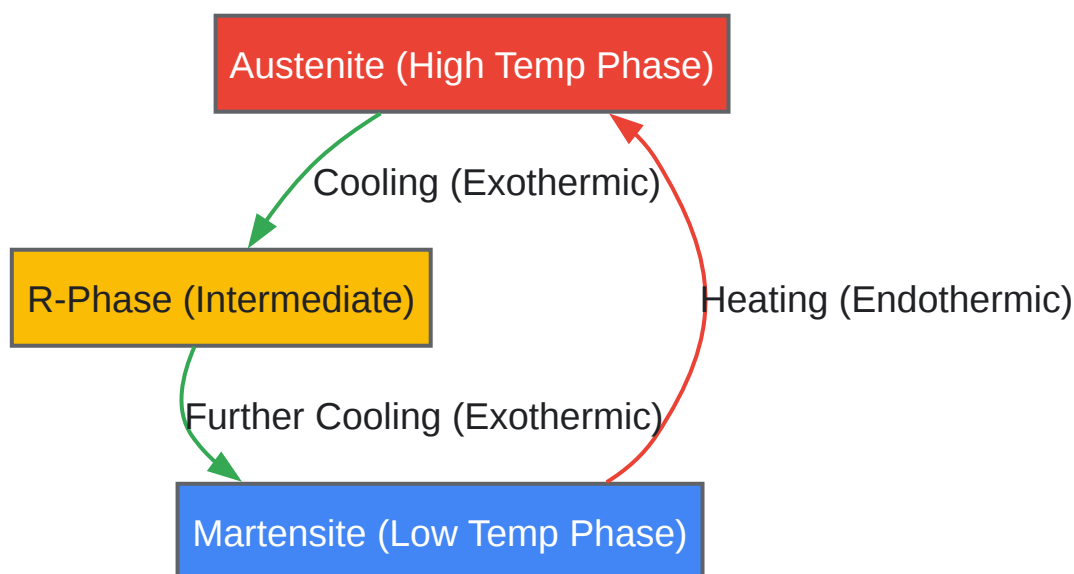
Experimental Workflow and Logic Diagrams

The following diagrams illustrate the logical flow of the DSC experiment and the phase transformations in **Nitinol**.



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Caption: DSC Experimental Workflow for **Nitinol**.



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Caption: **Nitinol** Phase Transformation Pathway.

Conclusion

Differential Scanning Calorimetry is an indispensable tool for the accurate and reproducible determination of **Nitinol**'s transformation temperatures.[1][2] Adherence to a standardized protocol, such as that outlined in ASTM F2004, is critical for obtaining high-quality, comparable data. This information is fundamental for the design, quality control, and successful application of **Nitinol**-based medical devices and other advanced technologies.

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